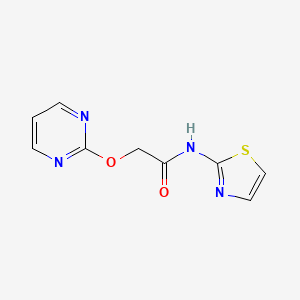

2-(pyrimidin-2-yloxy)-N-(thiazol-2-yl)acetamide

Description

Properties

IUPAC Name |

2-pyrimidin-2-yloxy-N-(1,3-thiazol-2-yl)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8N4O2S/c14-7(13-9-12-4-5-16-9)6-15-8-10-2-1-3-11-8/h1-5H,6H2,(H,12,13,14) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DAOZIRDFPFLSQM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=C(N=C1)OCC(=O)NC2=NC=CS2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8N4O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

236.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(pyrimidin-2-yloxy)-N-(thiazol-2-yl)acetamide typically involves the reaction of pyrimidine-2-ol with thiazole-2-ylamine in the presence of an appropriate acylating agent. The reaction conditions often include the use of solvents such as dichloromethane or dimethylformamide, and catalysts like triethylamine to facilitate the acylation process.

Industrial Production Methods

In an industrial setting, the production of this compound may involve a multi-step synthesis process, starting from readily available raw materials. The process is optimized for high yield and purity, often involving purification steps such as recrystallization or chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

2-(Pyrimidin-2-yloxy)-N-(thiazol-2-yl)acetamide undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using agents like hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.

Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the corresponding reduced forms.

Substitution: Nucleophilic substitution reactions can occur at the pyrimidine or thiazole rings, facilitated by reagents like sodium hydride or potassium tert-butoxide.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate; typically conducted in aqueous or organic solvents.

Reduction: Sodium borohydride, lithium aluminum hydride; usually performed in anhydrous conditions.

Substitution: Sodium hydride, potassium tert-butoxide; often carried out in polar aprotic solvents like dimethyl sulfoxide or tetrahydrofuran.

Major Products Formed

The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of 2-(pyrimidin-2-yloxy)-N-(thiazol-2-yl)acetamide, each with distinct chemical and physical properties.

Scientific Research Applications

Scientific Research Applications

-

Medicinal Chemistry

- The compound is being explored for its potential as a drug candidate against various diseases due to its unique structural features. It may interact with molecular targets such as enzymes and receptors, modulating their activity to achieve therapeutic effects.

-

Biological Activity

- Studies have indicated that 2-(pyrimidin-2-yloxy)-N-(thiazol-2-yl)acetamide can inhibit specific enzymes involved in metabolic pathways, block receptor-ligand interactions, and interfere with DNA replication processes. This makes it a candidate for further investigation in cancer therapy and other therapeutic areas.

-

Antimicrobial Properties

- Preliminary research suggests that this compound exhibits antimicrobial activity against a range of pathogens, making it a potential candidate for developing new antibiotics.

-

Anticonvulsant Activity

- Related compounds have demonstrated anticonvulsant properties in animal models. For instance, derivatives of thiazole have been evaluated for their protective effects against seizures, indicating that similar activities might be present in 2-(pyrimidin-2-yloxy)-N-(thiazol-2-yl)acetamide.

Data Table: Summary of Biological Activities

| Activity Type | Findings | References |

|---|---|---|

| Antimicrobial | Active against various pathogens | |

| Anticancer | Inhibits cancer cell proliferation | |

| Anticonvulsant | Significant protective indices in seizure models |

Case Study 1: Anticancer Activity

A study investigated the anticancer properties of 2-(pyrimidin-2-yloxy)-N-(thiazol-2-yl)acetamide on human cancer cell lines. The results indicated a dose-dependent inhibition of cell growth, suggesting its potential as an anticancer agent. The mechanism was attributed to the compound's ability to induce apoptosis in cancer cells.

Case Study 2: Antimicrobial Efficacy

In vitro tests were conducted to evaluate the antimicrobial efficacy of the compound against Staphylococcus aureus and Escherichia coli. The compound exhibited significant antibacterial activity with minimum inhibitory concentrations comparable to existing antibiotics.

Mechanism of Action

The mechanism by which 2-(pyrimidin-2-yloxy)-N-(thiazol-2-yl)acetamide exerts its effects involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to specific sites on these targets, modulating their activity and leading to various biological outcomes. The pathways involved may include inhibition of enzyme activity or interference with cellular signaling processes.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Variations and Physicochemical Properties

Key structural differences among analogs include:

- Linker Type : Oxygen (target compound) vs. sulfur (e.g., ’s compound 33) or triazole ().

- Substituents : Methyl, methoxy, halogen, or aryl groups on the heterocyclic rings ().

- Additional Moieties : Piperazine (), coumarin (), or benzimidazole ().

Table 1: Physicochemical and Structural Comparison

*Calculated based on molecular formula.

Key Contrasts and Design Insights

- Linker Impact : Oxygen linkers (target compound) may offer better metabolic stability compared to sulfur () but reduced flexibility.

- Substituent Effects : Electron-withdrawing groups (e.g., halogens in ’s compound 6) enhance enzymatic inhibition, while bulky groups (e.g., piperazine in ) improve target specificity .

- Hybrid Structures : Coumarin or benzimidazole hybrids () broaden pharmacological profiles but may complicate synthesis .

Q & A

Basic Research Questions

Q. What synthetic strategies are recommended for the preparation of 2-(pyrimidin-2-yloxy)-N-(thiazol-2-yl)acetamide, and how can reaction yields be optimized?

- Methodological Answer : The synthesis typically involves multi-step nucleophilic substitution and condensation reactions. For example, pyrimidin-2-ol can react with a bromoacetamide intermediate under basic conditions (e.g., K₂CO₃ in DMF) to form the pyrimidinyloxy linkage. Optimization includes solvent selection (polar aprotic solvents like DMF enhance reactivity), temperature control (60–80°C), and catalyst use (e.g., 4-dimethylaminopyridine for acyl transfer). Post-synthesis purification via column chromatography with ethyl acetate/hexane gradients improves purity .

Q. Which spectroscopic and analytical techniques are essential for structural validation of this compound?

- Methodological Answer : Nuclear Magnetic Resonance (¹H/¹³C NMR) confirms the pyrimidine-thiazole connectivity and acetamide group integration. Infrared Spectroscopy (IR) verifies carbonyl (C=O, ~1650 cm⁻¹) and ether (C-O-C, ~1250 cm⁻¹) functional groups. High-Resolution Mass Spectrometry (HRMS) validates molecular weight. X-ray crystallography (using SHELX software for refinement) resolves stereochemical ambiguities .

Q. How can preliminary biological activity screening be designed for this compound?

- Methodological Answer : Use in vitro assays targeting enzymes or receptors relevant to the compound’s hypothesized activity (e.g., kinase inhibition for anticancer potential). For example:

- Enzyme Inhibition : Measure IC₅₀ values via fluorometric assays.

- Antimicrobial Activity : Employ agar dilution methods against Gram-positive/negative bacteria and fungi (e.g., C. albicans).

- Cytotoxicity : Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) .

Advanced Research Questions

Q. How can computational modeling address discrepancies in bioactivity data between 2-(pyrimidin-2-yloxy)-N-(thiazol-2-yl)acetamide and its structural analogs?

- Methodological Answer : Molecular docking (e.g., AutoDock Vina) identifies binding affinity variations caused by substituent effects. For instance, electron-withdrawing groups (e.g., nitro) on the thiazole ring may reduce interactions with hydrophobic enzyme pockets. Molecular Dynamics (MD) simulations (20–100 ns) assess stability of ligand-target complexes. Compare binding free energies (MM-PBSA/GBSA) to rationalize activity differences observed in vitro .

Q. What strategies are effective in resolving low solubility issues during formulation for in vivo studies?

- Methodological Answer :

- Co-solvents : Use DMSO/PEG-400 mixtures (<10% v/v) to enhance aqueous solubility.

- Nanoparticulate Systems : Encapsulate the compound in PLGA nanoparticles (solvent evaporation method).

- Prodrug Design : Introduce hydrolyzable groups (e.g., phosphate esters) to improve bioavailability .

Q. How can conflicting data on metabolic stability be systematically analyzed?

- Methodological Answer : Conduct hepatic microsomal assays (human/rat) to identify phase I metabolites (LC-MS/MS). Compare half-life (t₁/₂) values across species. Use CYP450 inhibition assays (e.g., CYP3A4) to pinpoint enzyme-specific degradation pathways. Structural modifications, such as fluorination of the pyrimidine ring, can block metabolic hotspots .

Contradiction Analysis & Experimental Design

Q. How to address inconsistent cytotoxicity results across cell lines?

- Methodological Answer :

- Dose-Response Refinement : Test a wider concentration range (0.1–100 µM) with triplicate measurements.

- Mechanistic Profiling : Combine transcriptomics (RNA-seq) and proteomics (Western blot for apoptosis markers like caspase-3) to identify cell-line-specific pathways.

- Check Purity : Re-characterize the compound via HPLC (>98% purity) to rule out impurity-driven artifacts .

Q. What experimental approaches validate the compound’s selectivity for a target enzyme over homologous isoforms?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.